molecular formula C21H18IN3O2 B11117657 2-[(4-Iodophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(4-Iodophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11117657
M. Wt: 471.3 g/mol
InChI Key: GHPKJANWIVEBBC-ZVHZXABRSA-N
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Description

2-[(4-Iodophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group and a phenoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, the compound can be converted into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Iodophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features. Similar compounds include:

    2-[(4-Iodophenyl)amino]acetohydrazide: Lacks the phenoxyphenyl group, resulting in different chemical properties.

    N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide: Lacks the iodophenyl group, leading to variations in reactivity and applications

Properties

Molecular Formula

C21H18IN3O2

Molecular Weight

471.3 g/mol

IUPAC Name

2-(4-iodoanilino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H18IN3O2/c22-17-9-11-18(12-10-17)23-15-21(26)25-24-14-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-14,23H,15H2,(H,25,26)/b24-14+

InChI Key

GHPKJANWIVEBBC-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC=C(C=C3)I

Origin of Product

United States

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